

A Comparative Analysis of Platinum on Graphene vs. Activated Carbon as Electrocatalysts

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Compound of Interest

Compound Name: *Platinum carbon*

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A definitive guide for researchers and drug development professionals on the performance, synthesis, and evaluation of platinum catalysts supported on graphene and activated carbon.

In the realm of catalysis, the support material for precious metal nanoparticles plays a pivotal role in determining the overall efficiency, stability, and cost-effectiveness of the catalyst system. For platinum (Pt), a cornerstone catalyst in a myriad of electrochemical reactions, the choice between traditional activated carbon (Pt/C) and emerging graphene-based supports (Pt/G) is a critical consideration. This guide provides an objective, data-driven comparison of these two catalytic platforms, offering detailed experimental protocols and visual workflows to aid researchers in their selection and application.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for platinum supported on graphene versus activated carbon, compiled from various experimental studies.

Table 1: Electrochemical Surface Area (ECSA) and Pt Particle Size

Catalyst	Support Material	Pt Particle Size (nm)	ECSA (m ² /g_Pt)	Reference
Pt/cG	Functionalized Graphene Sheets	2.08 ± 0.52	88	[1]
Pt/C (JM)	Carbon Black	1.96 ± 0.50	46	[1]
Pt/rGO-Am	Amine-modified Reduced Graphene Oxide	2.4	87.5	[2]
Pt/C	Commercial Carbon Black	2.83	70.5	[2]
Pt/rGO	Reduced Graphene Oxide	2.8	67.1	[2]
Pt/rGO-O	Oxygen-enriched Reduced Graphene Oxide	2.5	40.6	[2]
35 wt% Pt/KB1600	High Surface Area Carbon	~1.5	155.0	[3]
Commercial Pt/C	Commercial Carbon	-	-	[3]

Table 2: Catalytic Activity for Oxygen Reduction Reaction (ORR)

Catalyst	Support Material	Mass Activity (mA/mg_Pt) @ 0.9V vs. RHE	Specific Activity (mA/cm ² _ECSA) @ 0.9V vs. RHE	Reference
Pt/C ₈ :G ₂	Carbon/Graphene Composite (8:2)	252	0.27	[4]
Pt/C ₆ :G ₄	Carbon/Graphene Composite (6:4)	135.6	0.15	[4]
Pt/C	Commercial Carbon Black	76.5	0.12	[4]

Table 3: Stability and Durability

Catalyst	Support Material	ECSA Degradation after a long-term test	Test Conditions	Reference
Pt/cG	Functionalized Graphene Sheets	7%	Not specified	[1]
Pt/C	Carbon Black	33%	Not specified	[1]
Pt/Graphene	Graphene	20% loss of initial ECSA	4,000 cycles	[5]
Pt/C	Commercial Carbon	65% loss of initial ECSA	4,000 cycles	[5]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of platinum-based catalysts are crucial for reproducible and comparable results.

Synthesis of Platinum on Graphene (Pt/G) via Polyol Method

The polyol method is a widely used technique for the synthesis of metal nanoparticles on a support material.

- **Preparation of Graphene Oxide (GO) Suspension:** Disperse a specific amount of GO in a solvent, typically ethylene glycol, through ultrasonication to form a homogeneous suspension.
- **Addition of Platinum Precursor:** Add a solution of a platinum precursor, such as hexachloroplatinic acid (H_2PtCl_6), to the GO suspension.
- **pH Adjustment:** The pH of the mixture can be adjusted to control the nucleation and growth of Pt nanoparticles.
- **Microwave or Conventional Heating:** Heat the mixture to facilitate the reduction of the platinum precursor and its deposition onto the graphene sheets. In a microwave-assisted method, the mixture can be heated to 180°C for 30 minutes.[\[6\]](#)
- **Washing and Drying:** After the reaction, the resulting Pt/G catalyst is filtered, washed with a mixture of ethanol and distilled water, and then with distilled water alone to remove any unreacted precursors and byproducts. Finally, the catalyst is dried in an oven.[\[6\]](#)

Synthesis of Platinum on Activated Carbon (Pt/C) via Impregnation Method

The impregnation method is a common technique for loading a metal catalyst onto a porous support.

- **Preparation of Platinum Solution:** Dissolve a platinum precursor, such as pure platinum powder in aqua regia, to create a dissolved platinum solution.[\[7\]](#)

- **Contact with Activated Carbon:** Bring the activated carbon support into contact with the platinum solution.[7]
- **pH Adjustment:** Add a base to the solution to raise the pH to a range of 9.7 to 9.9.[7]
- **Boiling and Evaporation:** Boil the solution with distilled water and then evaporate the mixture by heating it to a calcining temperature to deposit the platinum onto the activated carbon.[7]
- **Reduction (Optional but common):** The platinum salt is then reduced to metallic platinum, often by using a reducing agent like formaldehyde or hydrazine hydrate, or by heating under a reducing atmosphere (e.g., hydrogen).[8]

Electrochemical Characterization

1. Electrochemical Surface Area (ECSA) Measurement using Cyclic Voltammetry (CV)

The ECSA is a measure of the active surface area of the platinum catalyst.

- **Electrode Preparation:** A catalyst ink is prepared by dispersing a known amount of the catalyst powder in a solution of a solvent (e.g., isopropanol) and a Nafion® solution, followed by sonication. A specific volume of this ink is then drop-casted onto a glassy carbon electrode and dried.[6]
- **Electrochemical Cell Setup:** A standard three-electrode electrochemical cell is used, with the catalyst-modified glassy carbon electrode as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).[6]
- **Electrolyte:** The electrolyte is typically a deaerated acidic solution, such as 0.5 M H₂SO₄.
- **CV Measurement:** The potential of the working electrode is cycled between a lower and an upper limit (e.g., -0.2 V to 1.0 V vs. RHE) at a specific scan rate (e.g., 50 mV/s).[9]
- **ECSA Calculation:** The ECSA is calculated by integrating the charge associated with the hydrogen adsorption or desorption peaks in the cyclic voltammogram, after correcting for the double-layer capacitance. An empirical value of 210 $\mu\text{C}/\text{cm}^2$ is often used for the charge

required to oxidize a monolayer of adsorbed hydrogen on a polycrystalline platinum surface.
[5]

2. Oxygen Reduction Reaction (ORR) Activity Measurement using Rotating Disk Electrode (RDE)

The ORR is a key reaction in fuel cells, and its activity is a critical performance metric.

- **Electrode and Cell Setup:** The setup is similar to the ECSA measurement, but a rotating disk electrode is used as the working electrode.
- **Electrolyte:** The electrolyte is an oxygen-saturated acidic solution (e.g., 0.1 M HClO₄).
- **Linear Sweep Voltammetry (LSV):** The potential is swept from a positive value to a negative value (e.g., 0.70 V to -0.20 V vs. Ag/AgCl) at a constant rotation speed of the electrode (e.g., 1600 rpm).[10][11] This is repeated for various rotation rates.
- **Data Analysis:** The mass activity and specific activity are determined from the kinetic current, which is calculated from the Koutecky-Levich equation using the data from the LSV at different rotation speeds.

3. Methanol Oxidation Reaction (MOR) Activity Measurement

The MOR is the anode reaction in direct methanol fuel cells.

- **Electrode and Cell Setup:** Similar to the ECSA and ORR measurements.
- **Electrolyte:** The electrolyte is an acidic solution containing a specific concentration of methanol (e.g., 1 M CH₃OH in 0.5 M H₂SO₄).
- **Cyclic Voltammetry:** The potential is cycled in a range where methanol oxidation occurs (e.g., 0 to 1.2 V vs. RHE).
- **Data Analysis:** The peak current density in the forward scan is often used as a measure of the catalyst's activity for methanol oxidation.

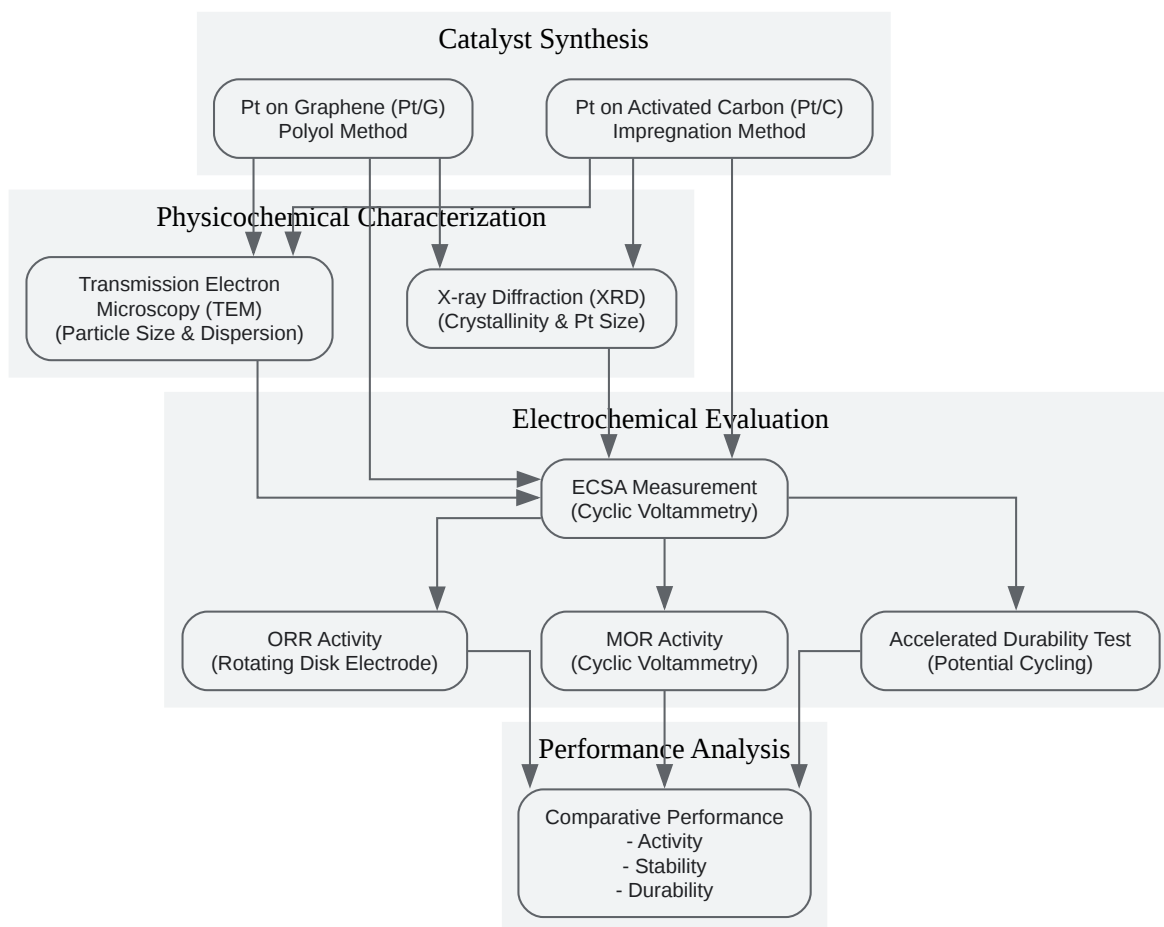
4. Accelerated Durability Test (ADT)

ADTs are used to evaluate the long-term stability of the catalysts in a shorter time frame.

- Protocol: A common protocol involves potential cycling between a lower and an upper potential limit (e.g., 0.6 V and 1.0 V) for a large number of cycles (e.g., 30,000 cycles).[\[12\]](#)
- Evaluation: The ECSA and catalytic activity are measured before and after the ADT to quantify the degradation of the catalyst.

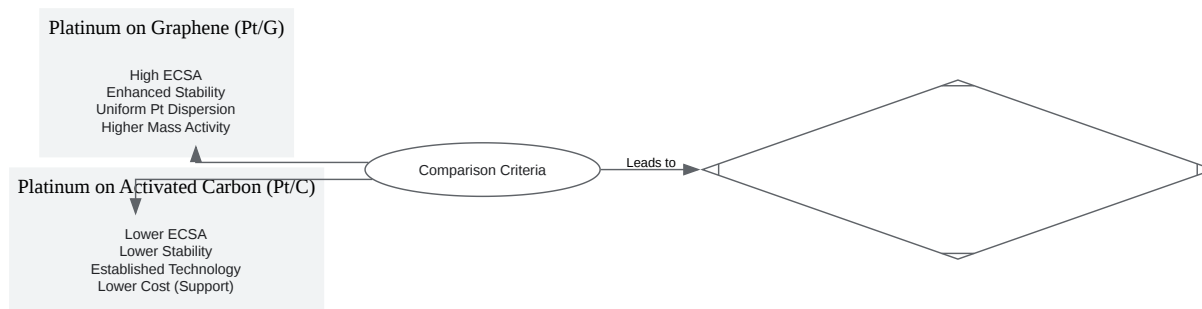
Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships in the comparative analysis of Pt/G and Pt/C catalysts.



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Caption: Experimental workflow for comparing Pt/G and Pt/C catalysts.



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Caption: Logical comparison of Pt/G vs. Pt/C catalyst attributes.

Conclusion

The comparative analysis reveals that platinum supported on graphene generally exhibits superior performance compared to its counterpart on activated carbon. The high surface area and unique electronic properties of graphene contribute to a larger electrochemical surface area, more uniform dispersion of platinum nanoparticles, and enhanced catalytic activity for key electrochemical reactions such as the ORR.^{[1][4]} Furthermore, the strong interaction between platinum and the graphene support leads to significantly improved stability and durability, a critical factor for the longevity of catalytic systems.^{[1][5]}

However, the choice of catalyst support is not solely based on performance. The synthesis of high-quality graphene can be more complex and costly than the production of activated carbon. Therefore, for applications where cost is a primary driver and moderate performance is acceptable, platinum on activated carbon remains a viable option. For high-performance applications where durability and efficiency are paramount, the investment in graphene-supported catalysts is well-justified by the significant performance gains. This guide provides the foundational data and methodologies to enable researchers to make informed decisions based on the specific requirements of their applications.

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